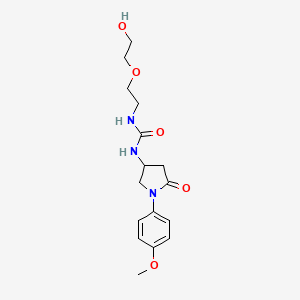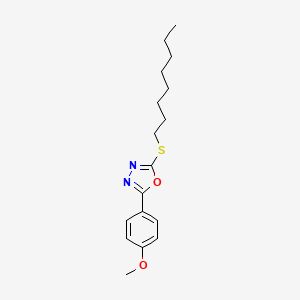
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole” is a complex organic molecule. It likely contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “4-Methoxyphenyl” and “octylsulfanyl” parts suggest the presence of a methoxy group (–O–CH3) attached to a phenyl ring and an octylsulfanyl group (–S–(CH2)8CH3), respectively .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions . The exact method would depend on the starting materials and the specific structure of the final product .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,3,4-oxadiazole ring and various functional groups . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present . For example, carboxylic acids can react with bases to produce water and a salt, and they can also react with active metals to produce hydrogen gas and a metal salt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, carboxylic acids are often soluble in water, and they have a pH less than 7 .科学的研究の応用
Corrosion Inhibition
One significant application of 1,3,4-oxadiazole derivatives is as corrosion inhibitors for metals. These compounds have been found to exhibit excellent inhibition efficiency for mild steel in sulfuric acid media. The efficiency of these inhibitors can reach more than 96% at certain concentrations, suggesting their potential in protecting metals from corrosion in industrial applications. The inhibition process is believed to occur through the adsorption of the oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model. Studies provide insights into the thermodynamic properties related to the adsorption process, indicating the spontaneity and feasibility of these molecules as corrosion inhibitors (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Pharmacological Evaluation
In pharmacological research, 1,3,4-oxadiazole and pyrazole derivatives have been explored for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have shown that certain derivatives can bind to targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), indicating their potential for therapeutic applications. Some compounds demonstrated moderate inhibitory effects across various assays, suggesting their utility in drug discovery for treating different conditions (Faheem, 2018).
Antibacterial Activity
The synthesis and evaluation of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have revealed their potential antibacterial properties. These compounds, upon testing, have shown effectiveness against bacterial strains, underlining their importance in developing new antimicrobial agents. Such findings are crucial given the rising concern over antibiotic resistance and the need for new classes of antibiotics (Aghekyan et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-5-octylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-3-4-5-6-7-8-13-22-17-19-18-16(21-17)14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVJRWUOUFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

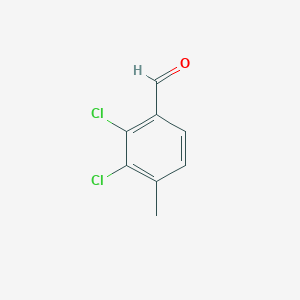
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
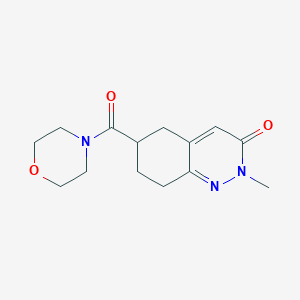
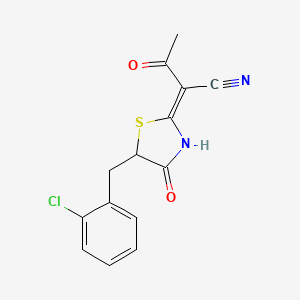
![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)
![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)
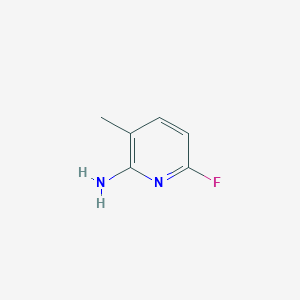
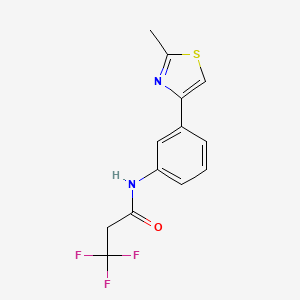
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)
